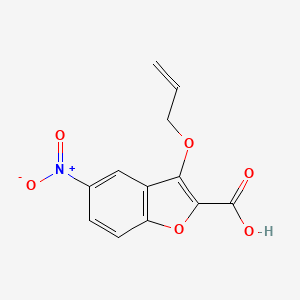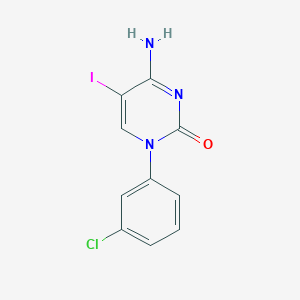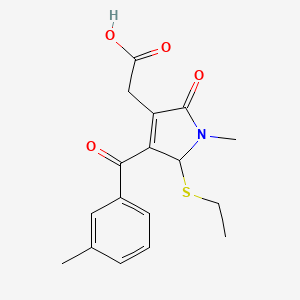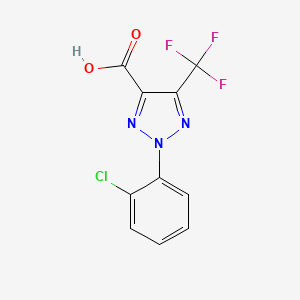
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tetrahydroindole ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of a nitrophenyl ketone with a suitable indole derivative under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the desired product with high purity. Industrial methods also focus on scalability and cost-effectiveness, often employing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation may involve amines and coupling agents like carbodiimides.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylic acid diethyl ester: Known for its use as a feed additive and its biological activities.
4,4-Dimethyl-2-cyclohexen-1-one: Used in organic synthesis and as a precursor for various chemical compounds.
Uniqueness
2-(6,6-Dimethyl-1-(4-nitrophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H18N2O5 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
2-[6,6-dimethyl-1-(4-nitrophenyl)-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18N2O5/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)19(15)11-3-5-12(6-4-11)20(24)25/h3-7H,8-10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
FYBLRLVNNMAVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)




